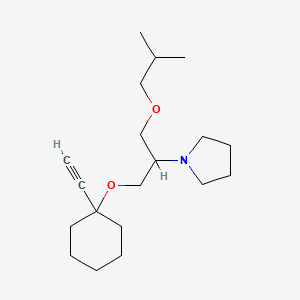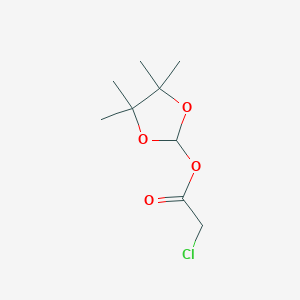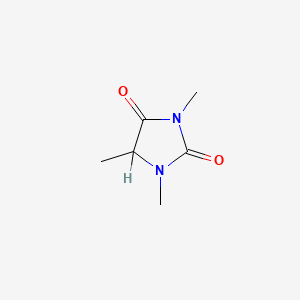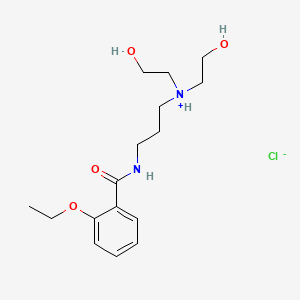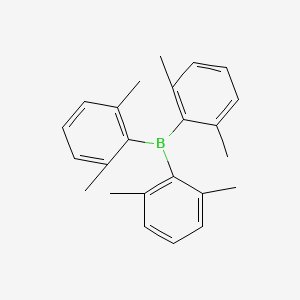
Bis(3-diethylaminopropyl) 2,3-diphenylsuccinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(3-diethylaminopropyl) 2,3-diphenylsuccinate is an organic compound with the molecular formula C30H42N2O4 It is known for its unique structure, which includes two diethylaminopropyl groups attached to a diphenylsuccinate core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis(3-diethylaminopropyl) 2,3-diphenylsuccinate typically involves the reaction of 2,3-diphenylsuccinic acid with 3-diethylaminopropylamine. The reaction is carried out under controlled conditions, often in the presence of a dehydrating agent to facilitate the formation of the ester linkage. The reaction mixture is usually heated to promote the esterification process, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Large-scale production also requires stringent quality control measures to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
Bis(3-diethylaminopropyl) 2,3-diphenylsuccinate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups within the molecule.
Substitution: The diethylaminopropyl groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are often used for reduction reactions.
Substitution Reagents: Halogenating agents and nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
Bis(3-diethylaminopropyl) 2,3-diphenylsuccinate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Bis(3-diethylaminopropyl) 2,3-diphenylsuccinate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The diethylaminopropyl groups can interact with active sites on enzymes, potentially inhibiting their activity. The diphenylsuccinate core may also play a role in binding to specific molecular targets, influencing biological pathways and processes.
Comparison with Similar Compounds
Similar Compounds
1,3-Bis[3-(dimethylamino)propyl]urea: This compound has similar structural features but differs in its functional groups and reactivity.
Bis(3-dimethylaminopropyl)amine: Another related compound with different substituents on the amine groups.
Uniqueness
Bis(3-diethylaminopropyl) 2,3-diphenylsuccinate is unique due to its specific combination of diethylaminopropyl groups and diphenylsuccinate core. This structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
CAS No. |
78280-44-1 |
|---|---|
Molecular Formula |
C30H44N2O4 |
Molecular Weight |
496.7 g/mol |
IUPAC Name |
bis[3-(diethylamino)propyl] 2,3-diphenylbutanedioate |
InChI |
InChI=1S/C30H44N2O4/c1-5-31(6-2)21-15-23-35-29(33)27(25-17-11-9-12-18-25)28(26-19-13-10-14-20-26)30(34)36-24-16-22-32(7-3)8-4/h9-14,17-20,27-28H,5-8,15-16,21-24H2,1-4H3 |
InChI Key |
CTLQKLYSSPOEPS-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCCOC(=O)C(C1=CC=CC=C1)C(C2=CC=CC=C2)C(=O)OCCCN(CC)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


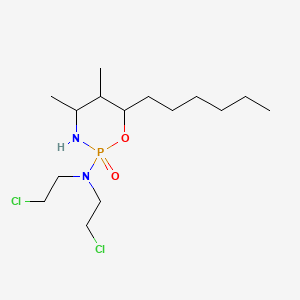
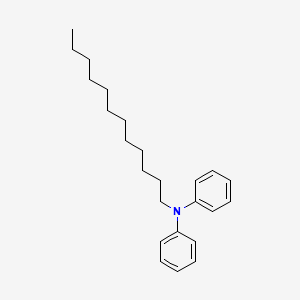
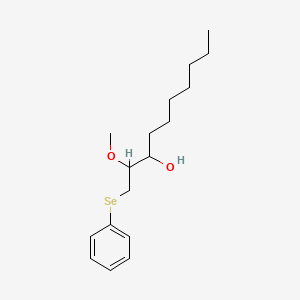
![1-[6-(1H-Indol-3-yl)-1-methyl-1,2,3,6-tetrahydropyridin-4-yl]ethan-1-one](/img/structure/B14437222.png)
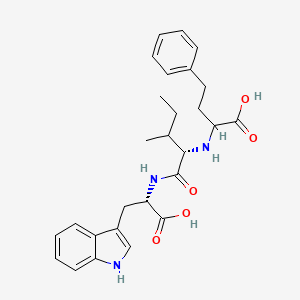
![N-[2-(Ethenyloxy)ethyl]cyclopentanamine](/img/structure/B14437233.png)
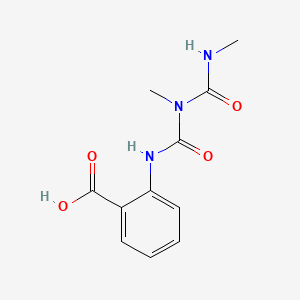

![[1,3]Thiazolo[4,5-d][1,3]oxazole](/img/structure/B14437256.png)
